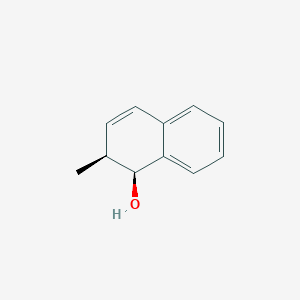![molecular formula C8H10O3 B11918046 4-Oxospiro[2.4]heptane-1-carboxylic acid CAS No. 371979-98-5](/img/structure/B11918046.png)
4-Oxospiro[2.4]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxospiro[24]heptane-1-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where a cyclopropane ring is fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxospiro[2.4]heptane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropane derivatives with suitable reagents under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9’-fluorene] through the Corey–Chaykovsky reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxospiro[2.4]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Oxospiro[2.4]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which 4-Oxospiro[2.4]heptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.4]heptane-1-carboxylic acid: This compound is structurally similar but lacks the oxo group.
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate: Another related compound with an ester group instead of a carboxylic acid group.
Uniqueness
4-Oxospiro[24]heptane-1-carboxylic acid is unique due to its oxo group, which imparts different chemical reactivity and potential biological activity compared to its analogs
Propiedades
Número CAS |
371979-98-5 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
7-oxospiro[2.4]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-6-2-1-3-8(6)4-5(8)7(10)11/h5H,1-4H2,(H,10,11) |
Clave InChI |
LKJSNXCDPCUMFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2(C1)CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)

![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)



![4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11918003.png)
![2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11918010.png)




